molecular formula C13H18N2O B360126 (4-Methylpiperazin-1-yl)(p-tolyl)methanone CAS No. 219989-25-0

(4-Methylpiperazin-1-yl)(p-tolyl)methanone

Cat. No.: B360126
CAS No.: 219989-25-0
M. Wt: 218.29g/mol
InChI Key: QBCBOOGQCPWDCW-UHFFFAOYSA-N
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Description

(4-Methylpiperazin-1-yl)(p-tolyl)methanone is a chemical compound with the molecular formula C13H18N2O. It is characterized by the presence of a piperazine ring substituted with a methyl group and a tolyl group attached to a methanone moiety.

Preparation Methods

The synthesis of (4-Methylpiperazin-1-yl)(p-tolyl)methanone typically involves the reaction of p-tolylmethanone with 4-methylpiperazine. One common method includes the use of a solvent such as dichloromethane (CH2Cl2) and a base like sodium hydroxide (NaOH) to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

(4-Methylpiperazin-1-yl)(p-tolyl)methanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

(4-Methylpiperazin-1-yl)(p-tolyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methylpiperazin-1-yl)(p-tolyl)methanone involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines like TNF-α and IL-1β. The compound may also modulate the activity of enzymes such as myeloperoxidase, which plays a role in the inflammatory response .

Comparison with Similar Compounds

(4-Methylpiperazin-1-yl)(p-tolyl)methanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

(4-methylphenyl)-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-11-3-5-12(6-4-11)13(16)15-9-7-14(2)8-10-15/h3-6H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCBOOGQCPWDCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901231691
Record name (4-Methylphenyl)(4-methyl-1-piperazinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901231691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219989-25-0
Record name (4-Methylphenyl)(4-methyl-1-piperazinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219989-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methylphenyl)(4-methyl-1-piperazinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901231691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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